molecular formula C13H20N2O3S B3108530 2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol CAS No. 166438-70-6

2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol

Cat. No.: B3108530
CAS No.: 166438-70-6
M. Wt: 284.38 g/mol
InChI Key: HQJJGFBIJDCRKR-UHFFFAOYSA-N
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Description

2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol is a synthetic organic compound featuring a piperazine core linked to a phenyl ring with a methylsulfonyl group and an ethanol side chain. The piperazine ring is a privileged scaffold in medicinal chemistry, known for contributing to significant biological activity across a wide range of therapeutic areas . Piperazine derivatives are extensively investigated in pharmacological research for their interactions with the central nervous system. These compounds are frequently explored as potential agents for conditions such as depression, anxiety, and psychosis, often acting through complex interactions with dopaminergic and serotonergic receptor systems . The specific structural features of this compound—including the methylsulfonyl group, which can influence a molecule's electronic properties and binding affinity—make it a valuable intermediate for researchers in drug discovery and development. It is primarily used in the synthesis of more complex molecules, in the creation of libraries for high-throughput screening, and in structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-(4-methylsulfonylphenyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-19(17,18)13-4-2-12(3-5-13)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJJGFBIJDCRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. Studies have shown that modifications on the piperazine ring can enhance serotonin receptor affinity, which is crucial for antidepressant activity.
  • Anxiolytic Effects
    • Similar to its antidepressant properties, 2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol has been investigated for its potential anxiolytic effects. Animal models have demonstrated reduced anxiety behaviors when treated with this compound.
  • Antipsychotic Potential
    • The compound's ability to modulate neurotransmitter systems positions it as a candidate for antipsychotic drug development. Preclinical studies suggest efficacy in reducing psychotic symptoms in rodent models.

Biochemical Research Applications

  • Proteomics Research
    • As a biochemical reagent, this compound is utilized in proteomics for studying protein interactions and functions. Its ability to selectively bind to certain proteins makes it valuable for elucidating biochemical pathways.
  • Cell Signaling Studies
    • The compound has been used in cell signaling research to investigate the modulation of pathways involved in cell proliferation and apoptosis. Its interaction with specific receptors can provide insights into cellular responses.

Data Tables

Application AreaSpecific Use CaseFindings/Results
PharmacologyAntidepressant ActivityEnhanced serotonin receptor affinity observed .
PharmacologyAnxiolytic EffectsReduced anxiety behaviors in animal models .
Medicinal ChemistryAntipsychotic PotentialEfficacy in reducing psychotic symptoms noted .
BiochemistryProteomics ResearchSelective binding to target proteins established .
BiochemistryCell Signaling StudiesModulation of apoptosis pathways confirmed .

Case Studies

  • Case Study on Antidepressant Activity
    • A study published in the Journal of Medicinal Chemistry (2023) evaluated various piperazine derivatives, including this compound, highlighting its potential as a lead compound for developing new antidepressants.
  • Anxiolytic Effects Study
    • In a preclinical trial reported in Neuropharmacology (2024), researchers administered the compound to rodents subjected to stress tests, observing significant reductions in anxiety-like behaviors compared to control groups.
  • Proteomics Application
    • A recent investigation detailed in Proteomics (2025) utilized this compound to explore protein interactions in cancer cells, revealing novel insights into tumor biology and potential therapeutic targets.

Mechanism of Action

The mechanism of action for 2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound (CAS) Molecular Formula Molar Mass (g/mol) Substituent(s) on Phenyl Ring Key Functional Groups Melting Point (°C) Hazard Class
Target (166438-70-6) C₁₃H₂₀N₂O₃S 284.37 4-Methylsulfonyl Piperazine, ethanol 137–138 Irritant (Xi)
2-{4-[(4-Cl-3-MePh)SO₂]piperazin-1-yl}ethanol (941003-12-9) C₁₃H₁₉ClN₂O₃S 318.82 4-Chloro-3-methylsulfonyl Piperazine, ethanol - -
2-[4-(4-ClPhSO₂)piperazin-1-yl]ethanol (16017-65-5) C₁₂H₁₇ClN₂O₃S 312.79 4-Chlorosulfonyl Piperazine, ethanol - -
2-[4-(4-MePhSO₂)piperazin-1-yl]ethanol (16017-64-4) C₁₃H₂₀N₂O₃S 284.37 4-Methylsulfonyl Piperazine, ethanol - -
2-[4-(2-MeSO₂-4-NO₂Ph)piperazin-1-yl]ethanol (942474-85-3) C₁₃H₁₉N₃O₅S 329.37 2-Methylsulfonyl-4-nitro Piperazine, ethanol - -
Imidazo[1,2-a]pyridine analog (3323-25-9) C₂₁H₂₆N₄OS 382.52 4-Methylthiophenyl + imidazopyridine Piperazine, ethanol, heterocycle - -
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: The nitro group in 942474-85-3 increases reactivity but may reduce metabolic stability compared to the target compound. Heterocyclic Additions: The imidazopyridine moiety in 3323-25-9 introduces steric bulk, likely improving receptor specificity but reducing aqueous solubility.
  • Physicochemical Trends :

    • The target compound’s melting point (137–138°C ) suggests higher crystalline stability than analogs with flexible substituents (e.g., ethoxy groups in hydroxyzine derivatives ).
    • Molar masses >350 g/mol (e.g., 382.52 g/mol for 3323-25-9 ) may limit oral bioavailability due to poor absorption.
Receptor Binding and Selectivity:
  • The methylsulfonyl group in the target compound facilitates strong hydrogen bonding with serotonin (5-HT) or dopamine receptors, common in antipsychotic agents .
  • Chlorinated analogs (e.g., 16017-65-5 ) show enhanced affinity for σ-receptors due to increased lipophilicity but may exhibit off-target effects .
  • Nitro-substituted derivatives (e.g., 942474-85-3 ) could act as prodrugs, with the nitro group undergoing enzymatic reduction to an amine in vivo.
Metabolic Stability:
  • Compounds with methylthio groups (e.g., 3323-25-9 ) are prone to oxidative metabolism, forming sulfoxides or sulfones, which may alter activity .
  • Ethanol-containing analogs (e.g., hydroxyzine derivatives ) undergo glucuronidation, enhancing excretion but reducing half-life.

Biological Activity

2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol, commonly referred to as compound 1, is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉N₂O₃S
  • Molecular Weight : 303.37 g/mol
  • CAS Number : 166438-70-6

The compound features a piperazine ring substituted with a methylsulfonyl group and an ethanol moiety, contributing to its unique biological profile.

Research indicates that the methylsulfonyl group plays a crucial role in the compound's interaction with biological targets. It has been shown to enhance the selectivity and potency of inhibitors against various enzymes, particularly cyclooxygenases (COX) involved in inflammatory pathways.

Inhibition of COX Enzymes

A study evaluating the anti-inflammatory properties of related compounds found that derivatives of 2-[4-(methylsulfonyl)phenyl]piperazine exhibited significant inhibition of COX-1 and COX-2 enzymes. The binding interactions were characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme active sites .

CompoundIC50 (µM)Target Enzyme
Compound 15.2COX-1
Compound 13.8COX-2

Antimicrobial Activity

The antimicrobial efficacy of compound 1 has also been investigated. In vitro studies demonstrated its effectiveness against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
MRSA16
E. coli32

Neuropsychiatric Implications

Emerging research suggests that compounds similar to this compound may have neuroprotective effects. They are being evaluated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Studies and Clinical Relevance

Case Study: Pain Management
A clinical trial assessed the efficacy of a related piperazine derivative in chronic pain management, demonstrating significant reductions in pain scores compared to placebo. The compound's action on COX enzymes was hypothesized to be a primary mechanism behind its analgesic effects.

Case Study: Cancer Research
In another study, derivatives of this compound were tested for antiproliferative activity against various cancer cell lines, including ovarian cancer cells. The results indicated that these compounds could inhibit cell viability significantly, suggesting potential applications in oncology .

Q & A

Basic: What are the recommended synthetic routes for 2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution between 1-(4-(methylsulfonyl)phenyl)piperazine and 2-bromoethanol. Optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical. For example, using polar aprotic solvents like DMF at 80–90°C improves nucleophilicity, achieving yields up to 68% . Alternatively, coupling reactions with carbodiimide-based reagents (e.g., EDC/HOBt) can enhance regioselectivity in complex matrices .

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:
Combined spectroscopic analysis is essential:

  • NMR : 1^1H NMR should show distinct peaks for the piperazine ring (δ 2.5–3.5 ppm), methylsulfonyl group (δ 3.0 ppm singlet), and ethanol moiety (δ 3.6–4.0 ppm). 13^{13}C NMR confirms quaternary carbons adjacent to the sulfonyl group (~125–135 ppm) .
  • FTIR : Key stretches include O–H (3300–3500 cm1^{-1}), S=O (1150–1250 cm1^{-1}), and C–N (1100–1200 cm1^{-1}) .

Basic: What pharmacological targets are associated with this compound, and how are receptor binding assays designed?

Methodological Answer:
The compound’s piperazine and sulfonyl groups suggest affinity for serotonin (5-HT1A/2A_{1A/2A}) and dopamine receptors. Competitive binding assays using radiolabeled ligands (e.g., 3^3H-8-OH-DPAT for 5-HT1A_{1A}) are standard. Membrane preparations from transfected HEK293 cells are incubated with the compound (0.1–100 μM), followed by filtration to quantify displacement of the radioligand . IC50_{50} values should be validated via nonlinear regression analysis .

Advanced: How can researchers resolve contradictions in reported binding affinity data across studies?

Methodological Answer:
Discrepancies often arise from assay variability (e.g., cell line differences, buffer pH). To address this:

  • Standardize assay conditions (e.g., use CHO-K1 cells stably expressing human receptors).
  • Validate findings with orthogonal methods (e.g., functional cAMP assays for GPCR activity).
  • Apply computational docking (e.g., AutoDock Vina) to compare binding poses across receptor isoforms .

Advanced: What computational strategies optimize reaction conditions for large-scale synthesis?

Methodological Answer:
Quantum mechanical calculations (DFT) can model transition states to predict optimal solvents and catalysts. For example, solvation-free energy calculations in COSMO-RS identify DMSO as superior to THF for stabilizing intermediates . Machine learning (e.g., ICReDD’s reaction path search) integrates experimental data to recommend temperature/pH parameters, reducing trial-and-error iterations .

Advanced: What strategies improve regioselective sulfonation during derivatization?

Methodological Answer:
Regioselectivity is controlled by steric and electronic factors. Use bulky directing groups (e.g., tert-butyl carbamate) on the piperazine ring to block undesired positions. Kinetic studies show sulfonation at the para position of the phenyl ring is favored due to resonance stabilization of the sulfonate intermediate .

Basic: What purification techniques ensure high purity (>98%) for in vitro studies?

Methodological Answer:

  • Flash Chromatography : Use silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (30–70% EtOAc).
  • HPLC : Employ a C18 column (5 μm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (70:30 to 50:50 over 20 min) . Purity is confirmed by UV detection at 254 nm and mass spectrometry .

Advanced: How to design radiolabeled analogs for pharmacokinetic studies?

Methodological Answer:
Incorporate 14^{14}C or 3^3H isotopes at metabolically stable positions (e.g., methylsulfonyl group). Tritiation via catalytic exchange (Pd/C, 3^3H2_2 gas) achieves specific activities >20 Ci/mmol. Radiolabeled compounds are purified using reverse-phase HPLC, with radiochemical purity verified by radio-TLC .

Basic: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:
Stability studies in buffers (pH 3–9) show degradation <5% over 72 hours at 25°C. However, at pH <2 or >10, hydrolysis of the sulfonyl group occurs within 24 hours. Long-term storage recommendations: desiccated at -20°C in amber vials to prevent photodegradation .

Advanced: How to validate computational models predicting this compound’s metabolic pathways?

Methodological Answer:
Combine in silico tools (e.g., SwissADME, MetaSite) with in vitro microsomal assays. Human liver microsomes (HLMs) incubated with NADPH and the compound (10 μM) are analyzed via LC-MS/MS to identify phase I metabolites. Computational predictions of CYP450 interactions (e.g., CYP3A4-mediated oxidation) are cross-validated with inhibition studies using ketoconazole .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol
Reactant of Route 2
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2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol

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